1-Butyl radical

Combustion kinetics Thermochemistry Reaction modeling

1-Butyl radical (n-C₄H₉·, CAS 2492-36-6), also known as the n-butyl radical, is a primary alkyl radical species with the molecular formula C₄H₉ and a molecular weight of 57.1143 g/mol. As a highly reactive open-shell intermediate, it is not available as an isolable, shelf-stable reagent but is instead generated in situ via thermal or photochemical decomposition of suitable precursors (e.g., azoalkanes, alkyl halides, or peroxyesters) for applications in mechanistic studies, combustion modeling, and synthetic radical chemistry.

Molecular Formula C4H9
Molecular Weight 57.11 g/mol
CAS No. 2492-36-6
Cat. No. B10814794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl radical
CAS2492-36-6
Molecular FormulaC4H9
Molecular Weight57.11 g/mol
Structural Identifiers
SMILESCCC[CH2]
InChIInChI=1S/C4H9/c1-3-4-2/h1,3-4H2,2H3
InChIKeyWPWHSFAFEBZWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility61 mg/L at 68 °F (NTP, 1992)
In water, 61.2 mg/L at 25 °C
Very soluble in ethanol, ethyl ether, chloroform
Solubility in water, g/100ml at 20 °C: 0.0061
Slight

1-Butyl Radical (CAS 2492-36-6) Procurement Guide: Fundamental Properties and Baseline Data


1-Butyl radical (n-C₄H₉·, CAS 2492-36-6), also known as the n-butyl radical, is a primary alkyl radical species with the molecular formula C₄H₉ and a molecular weight of 57.1143 g/mol [1]. As a highly reactive open-shell intermediate, it is not available as an isolable, shelf-stable reagent but is instead generated in situ via thermal or photochemical decomposition of suitable precursors (e.g., azoalkanes, alkyl halides, or peroxyesters) for applications in mechanistic studies, combustion modeling, and synthetic radical chemistry [2]. Its reactivity is defined by thermochemical and kinetic parameters, including a standard enthalpy of formation (ΔfH°(298.15 K)) of 80.60 ± 0.60 kJ/mol in the gas phase [3].

Species Primary n-butyl radical · C₄H₉·
Availability Generated in situ from thermal or photochemical precursors
Workflow Combustion modeling · mechanistic radical chemistry · synthetic radical alkylation

Why In-Class Alkyl Radicals Cannot Substitute for 1-Butyl Radical in Critical Applications


1-Butyl radical is often grouped with other alkyl radicals (e.g., methyl, ethyl, tert-butyl) under the broad category of 'reactive intermediates.' However, this classification is deceptive. The specific primary alkyl chain length and linear geometry of the 1-butyl radical confer a unique combination of thermodynamic stability and kinetic reactivity that cannot be replicated by shorter-chain or branched isomers. Substituting with a methyl radical (ΔfH°(298.15 K) ≈ 146.7 kJ/mol) [1] introduces drastically different thermochemistry, while using tert-butyl radical, despite being a C₄ isomer, results in a markedly different reaction profile due to its tertiary radical center and altered steric and polar effects [2]. These are not minor perturbations; they are fundamental changes in reaction thermodynamics and kinetics. The following quantitative evidence demonstrates that generic substitution with a 'similar' alkyl radical will lead to different outcomes in critical research and industrial scenarios [3].

Shorter alkyl radicals Methyl or ethyl radicals have substantially different enthalpies of formation, altering reaction energetics in combustion models.
Branched C₄ isomers tert-Butyl radical has a tertiary center; steric and polar effects lead to markedly different reactivity in synthetic applications.
Generic alkyl substitution Using 'similar' alkyl radicals may not reproduce specific kinetic and thermodynamic profiles required for accurate modeling.

Quantitative Evidence for the Unique Performance of 1-Butyl Radical Relative to Analogs


Thermochemical Differentiation: Enthalpy of Formation of 1-Butyl vs. tert-Butyl Radical

The gas-phase enthalpy of formation (ΔfH°(298.15 K)) for 1-butyl radical is 80.60 ± 0.60 kJ/mol, which is substantially higher than that of its tertiary isomer, the tert-butyl radical, at 49.99 ± 0.75 kJ/mol [1]. This difference of 30.6 kJ/mol (7.3 kcal/mol) reflects the intrinsic stability of a tertiary radical center compared to a primary one.

ΔfH°: 1-Butyl vs tert-Butyl
Head-to-head
80.60 ± 0.60 kJ/mol vs tert-Butyl: 49.99 ± 0.75 kJ/mol +30.6 kJ/mol higher
Primary radical is thermodynamically less stable; energetics are not interchangeable.
Gas phase, ATcT version 1.128
Combustion kinetics Thermochemistry Reaction modeling

Kinetic Differentiation: Rate Constant for Reaction with Molecular Oxygen

The room-temperature rate constant for the reaction of 1-butyl radical with molecular oxygen (O₂) is (0.75 ± 0.14) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This is 2.2 times slower than the rate for sec-butyl radical ((1.66 ± 0.22) × 10⁻¹¹) and 3.1 times slower than the rate for tert-butyl radical ((2.34 ± 0.39) × 10⁻¹¹) [1]. This trend directly contradicts simple radical stability arguments and highlights unique kinetic behavior.

Rate constant k with O₂
Head-to-head
(0.75 ± 0.14) × 10⁻¹¹ vs sec: 1.66 ± 0.22; tert: 2.34 ± 0.39 ~2.2–3.1× slower
Significantly slower oxidation impacts low-temperature combustion and atmospheric oxidation timescales.
Room temperature, flash photolysis/MS
Atmospheric chemistry Combustion chemistry Radical kinetics

Reactivity Differentiation in Homolytic Aromatic Alkylation: 1-Butyl vs. tert-Butyl Radical

In the homolytic alkylation of activated protonated heteroaromatic bases (e.g., 4-cyanopyridine), the tert-butyl radical is significantly more reactive than the 1-butyl radical [1]. This difference is attributed to polar effects, which are more important than steric or enthalpic considerations in this reaction. The 1-butyl radical exhibits a distinct nucleophilic character and reactivity profile compared to its tertiary isomer.

Homolytic aromatic alkylation
Head-to-head
1-Butyl: lower reactivity, nucleophilic character vs tert-Butyl: significantly higher reactivity on activated heteroaromatics
Choice of radical alters selectivity and yield; not interchangeable in synthetic design.
Competition with Cu²⁺ oxidation, 57°C
Organic synthesis Radical chemistry Medicinal chemistry

Comparative Thermochemical Data: 1-Butyl vs. Ethyl Radical Enthalpy of Formation

Standard enthalpies of formation (ΔH°f 298) for methyl, ethyl, propyl, and n-butyl radicals were evaluated and used in work reactions to determine internal consistency [1]. The data demonstrate a clear trend of decreasing ΔH°f with increasing chain length. For instance, the ethyl radical (C₂H₅·) has a ΔfH°(298.15 K) of ~121 kJ/mol, while the 1-butyl radical (C₄H₉·) is significantly lower at 80.6 kJ/mol.

ΔH°f vs ethyl/methyl
Cross-study
1-Butyl: 80.6 kJ/mol vs Ethyl: ~121 kJ/mol; Methyl: ~146.7 kJ/mol ~40–66 kJ/mol lower
Shorter radicals cannot substitute in accurate thermochemical mechanisms.
Gas phase, evaluated literature values
Computational chemistry Thermochemistry Combustion modeling

Optimal Application Scenarios for Procuring 1-Butyl Radical Precursors


Development of High-Fidelity Combustion Kinetic Models for n-Butane and Larger Alkanes

The precise thermochemical and kinetic data for the 1-butyl radical, including its enthalpy of formation (ΔfH°(298.15 K) = 80.60 ± 0.60 kJ/mol) [1] and its rate constant for oxidation by O₂ ((0.75 ± 0.14) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) [2], are essential parameters in detailed chemical kinetic mechanisms for n-butane oxidation and autoignition [3]. Researchers building or refining models for engine knock, HCCI engines, or fuel pyrolysis must use the specific data for the 1-butyl radical to accurately capture low-temperature chain branching and negative temperature coefficient (NTC) behavior. Using data for other butyl isomers or smaller alkyl radicals will yield incorrect predictions of ignition delay times and species profiles.

Mechanistic Studies of Homolytic Aromatic Substitution and C-H Functionalization

When investigating the scope and mechanism of Minisci-type alkylation reactions, the 1-butyl radical serves as a benchmark primary alkyl radical. Its reactivity, which is distinct from that of the more nucleophilic tert-butyl radical, allows for the mapping of substrate electronic effects and the determination of absolute rate constants [1]. For researchers aiming to install a linear butyl chain onto a heteroaromatic core via radical pathways, the in situ generation of the 1-butyl radical from a suitable precursor is the method of choice. Substituting with a sec- or tert-butyl radical would lead to different regioselectivity and yield profiles due to altered polar and steric interactions at the transition state.

Fundamental Studies of Radical Chain Reaction Dynamics

The 1-butyl radical is an ideal model system for studying elementary radical reactions such as disproportionation, recombination, and hydrogen abstraction. Its primary radical center allows for the investigation of fundamental structure-reactivity relationships in the absence of steric hindrance from adjacent branches. For instance, its reaction with molecular oxygen serves as a benchmark for low-temperature oxidation mechanisms of alkyl radicals [1], providing a baseline against which the behavior of more complex, branched radicals can be compared. Researchers procuring precursors for 1-butyl radical generation are typically investigating the intrinsic chemistry of the primary alkyl radical moiety, without the complicating effects of branching or secondary/tertiary stabilization.

Thermochemical Benchmarking and Computational Chemistry Validation

The 1-butyl radical is a standard target species for benchmarking high-level quantum chemical calculations and composite thermochemical methods (e.g., CBS-QB3, G3MP2B3). Its experimentally validated enthalpy of formation (80.60 ± 0.60 kJ/mol) [1] and other thermochemical properties provide a rigorous test for theoretical predictions of bond dissociation energies, heats of formation, and transition state energetics [2]. Computational chemists developing new functionals or basis sets rely on accurate experimental data for the 1-butyl radical to assess the accuracy and reliability of their methods, particularly for open-shell organic species.

Application
Selection Property
Validation Focus
Combustion kinetic model development
Enthalpy of formation and oxidation kinetics
Ignition delay and species profile predictions
Homolytic aromatic substitution studies
Primary alkyl radical reactivity and selectivity
Substrate electronic effects and rate constants
Radical chain reaction dynamics
Benchmark primary radical oxidation rate
Low-temperature oxidation mechanisms
Computational thermochemical benchmarking
Experimentally validated enthalpy of formation
Accuracy of quantum chemical methods

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